molecular formula C7H7ClN2O B3232788 3-Chloro-5-cyclopropoxypyridazine CAS No. 1346691-24-4

3-Chloro-5-cyclopropoxypyridazine

Cat. No.: B3232788
CAS No.: 1346691-24-4
M. Wt: 170.59 g/mol
InChI Key: MICAJNQOTQGIQI-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxypyridazine is a heterocyclic compound with the molecular formula C₇H₇ClN₂O It is a derivative of pyridazine, featuring a chlorine atom at the third position and a cyclopropoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxypyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of the cyclopropoxy group. One common method includes:

    Chlorination: Starting with pyridazine, chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Cyclopropoxylation: The chlorinated intermediate is then reacted with cyclopropanol in the presence of a base like potassium carbonate to introduce the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxypyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridazine ring or the cyclopropoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 3-amino-5-cyclopropoxypyridazine or 3-thio-5-cyclopropoxypyridazine.

    Oxidation Products: Products may include 3-chloro-5-cyclopropoxy-pyridazine-1-oxide.

    Reduction Products: Reduced derivatives of the pyridazine ring or the cyclopropoxy group.

Scientific Research Applications

3-Chloro-5-cyclopropoxypyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the effects of pyridazine derivatives on various biological systems.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methoxypyridazine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    3-Chloro-5-ethoxypyridazine: Features an ethoxy group in place of the cyclopropoxy group.

    3-Chloro-5-propoxypyridazine: Contains a propoxy group instead of a cyclopropoxy group.

Uniqueness

3-Chloro-5-cyclopropoxypyridazine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-chloro-5-cyclopropyloxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7-3-6(4-9-10-7)11-5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICAJNQOTQGIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744787
Record name 3-Chloro-5-(cyclopropyloxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346691-24-4
Record name Pyridazine, 3-chloro-5-(cyclopropyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346691-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(cyclopropyloxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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